molecular formula C15H11BrN2O3S B213988 5-[(2-bromophenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide

5-[(2-bromophenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide

Cat. No.: B213988
M. Wt: 379.2 g/mol
InChI Key: BKHHGTDVFWIOTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2-bromophenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide is a complex organic compound that features a bromophenoxy group, a thiazole ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-bromophenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 2-bromophenol with formaldehyde to form 2-bromophenoxymethyl alcohol. This intermediate is then reacted with thiazole-2-amine and furfural under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-[(2-bromophenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other atoms or groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in a variety of substituted phenoxy derivatives.

Scientific Research Applications

5-[(2-bromophenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(2-bromophenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The bromophenoxy group can enhance the compound’s binding affinity to its targets, while the furan ring may contribute to its overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-bromophenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole
  • 2-bromophenol
  • Thiazole derivatives

Uniqueness

5-[(2-bromophenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide is unique due to its combination of a bromophenoxy group, a thiazole ring, and a furan ring. This combination of functional groups and rings provides the compound with distinct chemical and biological properties, making it a valuable tool in various research and industrial applications .

Properties

Molecular Formula

C15H11BrN2O3S

Molecular Weight

379.2 g/mol

IUPAC Name

5-[(2-bromophenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide

InChI

InChI=1S/C15H11BrN2O3S/c16-11-3-1-2-4-12(11)20-9-10-5-6-13(21-10)14(19)18-15-17-7-8-22-15/h1-8H,9H2,(H,17,18,19)

InChI Key

BKHHGTDVFWIOTB-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)OCC2=CC=C(O2)C(=O)NC3=NC=CS3)Br

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC=C(O2)C(=O)NC3=NC=CS3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.